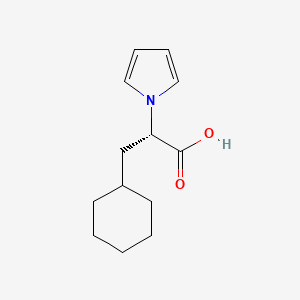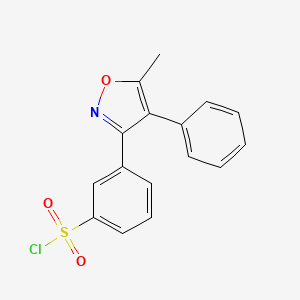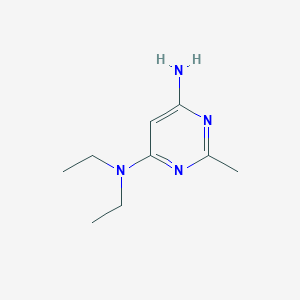
1,1,1-Trifluoro-3-nitrobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-nitrobut-2-ene is a chemical compound with the molecular formula C4H4F3NO2 . Its molecular weight is 155.08 g/mol.
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-3-nitrobut-2-ene involves reactions with enamines derived from cycloalkanones . Another method involves a three-component synthesis via Grob cyclization of 1,1,1-trifluoro-3-nitrobut-2-ene with 1,3-dicarbonylic compounds and ammonia or primary amines .Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-3-nitrobut-2-ene is represented by the InChI code: 1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3/b3-2+ .Chemical Reactions Analysis
1,1,1-Trifluoro-3-nitrobut-2-ene reacts with enamines derived from cyclohexanone to form 1,2-oxazine N-oxides, which undergo spontaneous rearrangement with ring contraction to give 1-pyrroline N-oxides . It also reacts with N-cyclopent-enylmorpholine to produce a series of novel CX3-containing nitroalkyl enamines and g-nitro ketones .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-nitrobut-2-ene is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of β-(trifluoromethyl)furans
1,1,1-Trifluoro-3-nitrobut-2-ene reacts with 1,3-dicarbonyl compounds in the presence of sodium acetate to produce β-(trifluoromethyl)furans. This reaction is significant for creating compounds with potential applications in pharmaceuticals and agrochemicals (Barkov, Korotaev, & Sosnovskikh, 2013).
Rearrangement and Stereochemistry Studies
1,1,1-Trifluoro-3-nitrobut-2-ene undergoes reactions with enamines derived from cycloalkanones, leading to the rearrangement of trifluoromethylated 1,2-oxazine N-oxides into 1-pyrroline N-oxides. This process helps in understanding the stereochemistry of the synthesized compounds, crucial in drug development and materials science (Korotaev et al., 2012).
Molecular Electron Density Theory Studies
The molecular mechanism of reactions involving 1,1,1-Trifluoro-3-nitrobut-2-ene has been studied using Molecular Electron Density Theory (MEDT). This theoretical approach provides insights into the chemical behavior of such compounds, which is essential for designing new chemical reactions and materials (Kącka‐Zych & Jasiński, 2020).
Synthesis of Substituted β-(trifluoromethyl)pyrroles
A one-pot, three-component Grob cyclization process involving 1,1,1-Trifluoro-3-nitrobut-2-ene is used to synthesize a variety of substituted β-(trifluoromethyl)pyrroles. These compounds have potential applications in creating new materials and drugs (Korotaev et al., 2012).
Diastereoselective Synthesis
The compound is used in diastereoselective synthesis reactions, such as the production of N-substituted α-trichloromethyl-β-nitroamines. This type of synthesis is crucial for creating compounds with specific three-dimensional structures, important in pharmaceuticals and catalysts (Barkov et al., 2012).
Synthesis of 1-Hetaryl-5,6-Dihydropyrrolo[2,1-a]isoquinolines
This compound reacts with 1-hetarylmethyl-3,4-dihydroisoquinolines to form 1-hetaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines. Such reactions are vital in heterocyclic chemistry, contributing to the development of new organic compounds (Korotaev et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-nitrobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWQUYWZQHRBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-nitrobut-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)




![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)



![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)
